6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
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Overview
Description
6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines This compound is characterized by the presence of a nitro group at the 6th position and a dihydro-2H-pyrido[3,2-b][1,4]oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the Mannich reaction, which is a three-component condensation reaction of phenols, primary amines, and formaldehyde. Another common method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride (SnCl4) or methyltrichlorosilane (MeSiCl) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 6-Nitro-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to its specific structural features, such as the dihydro-2H-pyrido[3,2-b][1,4]oxazine core and the nitro group at the 6th position.
Properties
Molecular Formula |
C7H7N3O3 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H7N3O3/c11-10(12)6-2-1-5-7(9-6)8-3-4-13-5/h1-2H,3-4H2,(H,8,9) |
InChI Key |
JMNQMAKUUWJPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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